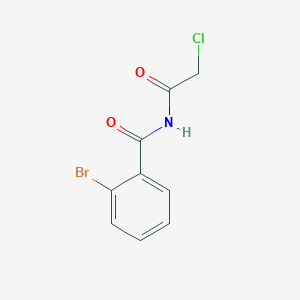

2-bromo-N-(2-chloroacetyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

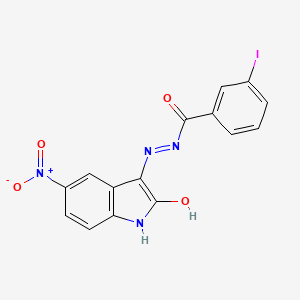

2-bromo-N-(2-chloroacetyl)benzamide is a chemical compound with the molecular formula C9H7BrClNO2 . It has an average mass of 276.514 Da .

Synthesis Analysis

Benzamides, such as this compound, can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of benzamides, including this compound, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Stereoselective Halogenation of Enamides and Enamines

A study demonstrated the use of halide sources, including bromides, for the stereoselective chlorination and bromination of enamides and enamines, leading to the production of α-chloroenamines, α-bromoenamines, and α-chloroenamides. This method opens new pathways for preparing compounds that are not accessible through current methods, emphasizing the role of electrostatic attractions in achieving high stereoselectivity (L. Xing & Chunbao Li, 2015).

Structural and Interaction Studies

Research on antipyrine-like derivatives, including 2-bromo derivatives, revealed insights into intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies are crucial for understanding the molecular sheets formed by hydrogen bonds and the stabilization of assemblies through electrostatic energy contributions, providing a basis for designing molecules with desired properties (A. Saeed et al., 2020).

Ethoxybromination of Enamides

A novel approach to the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts was reported. This method yields α-bromo hemiaminals, which are versatile intermediates for a broad array of transformations, highlighting the utility of bromo derivatives in synthetic organic chemistry (S. Nocquet‐Thibault et al., 2013).

Reactivity with Free Chlorine

The reactivity of polyamide membrane monomers, including benzamide derivatives with free chlorine and the role of bromide, was studied. This research is essential for understanding the degradation processes of aromatic polyamide-based membranes used in water treatment technologies (Kun-Chang Huang et al., 2021).

Synthesis of Phenanthridinone Intermediates

The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate in the synthesis of phenanthridinone, were reported. These findings are pivotal for developing synthetic routes for complex organic molecules (Efraín Polo et al., 2019).

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-(2-chloroacetyl)benzamide was not found, it’s important to handle all chemicals with care. General precautions include avoiding breathing in dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective equipment, and using only in well-ventilated areas .

Propriétés

IUPAC Name |

2-bromo-N-(2-chloroacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO2/c10-7-4-2-1-3-6(7)9(14)12-8(13)5-11/h1-4H,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARHYIKZSUVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)